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2-Isopropyl-3-methoxypyrazine - 25773-40-4

2-Isopropyl-3-methoxypyrazine

Catalog Number: EVT-306467
CAS Number: 25773-40-4
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Isopropyl-3-methoxypyrazine is a naturally occurring aromatic compound belonging to the alkylmethoxypyrazine family. It is known for its potent, characteristic aroma often described as earthy, pea-like, or bell pepper-like. [, , , , , ]

This compound plays a significant role in insect chemical communication, acting as both a pheromone and an allelochemical. It is also found in various plants, contributing to their characteristic aromas. In addition, 2-isopropyl-3-methoxypyrazine is an important flavor compound in several food products, including wine, cheese, coffee, and certain vegetables. [, , , , , , , , , , ]

While 2-isopropyl-3-methoxypyrazine contributes positively to the flavor profile of some food products, it can also be responsible for undesirable off-flavors in others, such as the "ladybug taint" in wine caused by the presence of Harmonia axyridis beetles. [, , , , , ]

Overview

2-Isopropyl-3-methoxypyrazine is a chemical compound known for its significant role in the aroma profiles of various vegetables, particularly bell peppers. It is classified as a pyrazine, which is a type of nitrogen-containing heterocyclic compound. This compound is particularly noted for its contribution to the sensory characteristics of food and beverages, especially in the wine industry, where it influences the flavor profile of certain grape varieties.

Source

This compound can be found naturally in several plant species, including bell peppers and some grape varieties. It is produced through biosynthetic pathways in certain microorganisms and plants, notably by species such as Pseudomonas .

Classification

2-Isopropyl-3-methoxypyrazine falls under the category of organic compounds, specifically within the subcategory of pyrazines. Its chemical formula is C8H12N2OC_8H_{12}N_2O, and it has a molecular weight of 168.20 g/mol .

Synthesis Analysis

Methods

The synthesis of 2-isopropyl-3-methoxypyrazine can be achieved through various methods, primarily involving the condensation of appropriate precursors. One established method involves the reaction of α,β-dicarbonyl compounds with 1,2-diamines .

Technical Details

  1. Condensation Reaction: The synthesis typically starts with diketones or dicarbonyl compounds reacting with diamines under acidic conditions to form pyrazine derivatives.
  2. Yield Optimization: Research suggests that optimizing reaction conditions can yield significant improvements in product yield. For instance, yields of approximately 26% have been reported under specific conditions .

Alternative Synthesis Routes

Another approach involves using microbial fermentation processes, where specific strains of bacteria synthesize this compound from simpler organic substrates . This method shows promise for producing natural flavor compounds in a more sustainable manner.

Molecular Structure Analysis

Structure

The molecular structure of 2-isopropyl-3-methoxypyrazine consists of a pyrazine ring with an isopropyl group at the 2-position and a methoxy group at the 3-position.

Data

  • Chemical Formula: C8H12N2OC_8H_{12}N_2O
  • Molecular Weight: 168.20 g/mol
  • IUPAC Name: 2-Isopropyl-3-methoxypyrazine
  • CAS Number: 25773-40-4 .
Chemical Reactions Analysis

Reactions

2-Isopropyl-3-methoxypyrazine can undergo various chemical reactions typical of pyrazines, including oxidation and reduction reactions.

Technical Details

  1. Oxidation: The compound can be oxidized to form more polar derivatives that may have different sensory properties.
  2. Degradation Studies: Kinetic studies have shown that this compound can degrade under UV-A irradiation in the presence of chlorine, which may impact its stability in water systems .
Mechanism of Action

Process

The mechanism by which 2-isopropyl-3-methoxypyrazine exerts its sensory effects involves its interaction with olfactory receptors in humans. The structure's specific functional groups allow it to bind selectively to these receptors, triggering sensory responses associated with aroma and flavor.

Data

Research indicates that variations in concentration can significantly affect the sensory profile of wines, demonstrating how this compound's presence correlates with consumer preferences .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid.
  • Odor: Characteristic aroma reminiscent of bell peppers.
  • Boiling Point: Approximately 180 °C.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and diethyl ether but less soluble in water.
  • Stability: Sensitive to light and heat; degradation can occur under certain environmental conditions .
Applications

Scientific Uses

2-Isopropyl-3-methoxypyrazine has several applications beyond its role as a flavor compound:

  1. Food Industry: Widely used as a flavoring agent due to its distinctive aroma profile.
  2. Wine Production: Important for enhancing the sensory attributes of wines, particularly red varietals like Cabernet Sauvignon.
  3. Research Applications: Utilized in studies on microbial biosynthesis and flavor chemistry, contributing to understanding how flavors develop in various food products .

Properties

CAS Number

25773-40-4

Product Name

2-Isopropyl-3-methoxypyrazine

IUPAC Name

2-methoxy-3-propan-2-ylpyrazine

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3

InChI Key

NTOPKICPEQUPPH-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CN=C1OC

Synonyms

2-isopropyl-3-methoxypyrazine
2-methoxy-3-isopropylpyrazine
3-isopropyl-2-methoxypyrazine

Canonical SMILES

CC(C)C1=NC=CN=C1OC

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